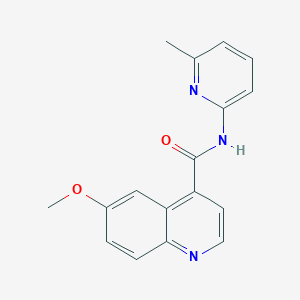

6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

描述

属性

IUPAC Name |

6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-4-3-5-16(19-11)20-17(21)13-8-9-18-15-7-6-12(22-2)10-14(13)15/h3-10H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPFBXZNAGSYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C3C=C(C=CC3=NC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone.

Final Product Formation: The resulting compound undergoes further reactions, including condensation and hydrolysis, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

化学反应分析

Types of Reactions

6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may result in the formation of reduced quinoline compounds.

科学研究应用

Anticancer Activity

One of the most prominent applications of 6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is its anticancer properties. Research has demonstrated that derivatives of quinoline compounds exhibit potent cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity in Cancer Cell Lines : A study evaluated the compound's efficacy against human cancer cell lines such as HCT116 and MCF-7, revealing significant inhibition with IC50 values of 0.39 µM and 0.46 µM, respectively . The compound was shown to inhibit Aurora-A kinase, which is crucial for cell cycle regulation.

- P-glycoprotein Inhibition : Another study focused on synthesizing quinoline analogues as P-glycoprotein inhibitors. The results indicated that certain derivatives exhibited enhanced P-glycoprotein inhibition compared to standard drugs, suggesting potential for overcoming drug resistance in cancer therapy .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. Several studies have reported structure-activity relationships that highlight the importance of specific substituents in enhancing the activity against Plasmodium falciparum.

Research Insights

- Inhibitory Activity : A recent report indicated that derivatives containing a methoxy group showed promising activity against Plasmodium falciparum with IC50 values ranging from 1.2 µM to 5.1 µM. The structure-activity relationship emphasized the role of electron-donating groups in improving efficacy .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored, particularly against bacterial strains.

Findings

- Broad-Spectrum Activity : Research has indicated that certain derivatives possess broad-spectrum antimicrobial activity, making them candidates for further development as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Key Mechanisms

- Kinase Inhibition : The compound's ability to inhibit specific kinases like Aurora-A and TGF-beta type 1 receptor kinase has been linked to its anticancer activity . This inhibition disrupts critical signaling pathways involved in cell proliferation and survival.

- P-glycoprotein Modulation : By inhibiting P-glycoprotein, the compound may enhance the bioavailability of other chemotherapeutic agents, potentially improving treatment outcomes in multidrug-resistant cancers .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has provided insights into how modifications can enhance its biological activity.

Key Observations

- Modifications at specific positions on the quinoline ring have been shown to significantly affect potency and selectivity against various targets, including kinases and microbial pathogens. For example, hydroxyl or methoxy groups at certain positions can enhance interaction with target proteins while reducing toxicity .

作用机制

The mechanism of action of 6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Key Observations

Substituent Position and Chain Length: Methoxy groups at C6 (as in the target compound) are common in FAP-targeting agents, while fluorine substitutions (e.g., C6-fluoro in ) improve pharmacokinetics. Longer alkyl chains (e.g., 11-undecanoic acid in ) reduce efficacy in neuronal models, whereas shorter chains (e.g., 4-sulfobutyl in ) retain higher activity.

Amide Modifications :

- The 6-methylpyridin-2-yl group in the target compound provides a rigid, aromatic scaffold for protein binding, contrasting with flexible pyrrolidine or piperazine substituents in analogues like , which enhance solubility and target engagement.

Enzyme Inhibition: The target compound’s IC50 of 8.5 nM for FAP inhibition is comparable to its difluoropyrrolidine analogue but superior to non-fluorinated derivatives, highlighting the role of fluorine in enhancing binding affinity.

Key Insights

- Imaging vs. Therapy : The target compound’s $^{11}$C labeling contrasts with $^{68}$Ga-labeled analogues , which have longer half-lives for clinical imaging.

- Cancer vs. Antimicrobial Focus: While the target compound is optimized for diagnostics, derivatives like and prioritize therapeutic efficacy against pathogens or tumors.

Physicochemical and Computational Insights

- Density Functional Theory (DFT): Studies on N,2-diphenylquinoline-4-carboxamides reveal that electron-withdrawing groups (e.g., fluorine) increase electrophilicity, enhancing interactions with PDK1’s ATP-binding pocket.

生物活性

6-Methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Properties

The synthesis of this compound typically involves multi-step organic reactions, including the formation of quinoline derivatives. The structural characteristics of this compound include a quinoline backbone with a methoxy group and a pyridine moiety, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. In one study, a series of quinoline derivatives were evaluated for their cytotoxicity against various cancer cell lines, revealing that certain derivatives could inhibit the growth of multidrug-resistant gastric carcinoma cells effectively. Notably, compounds demonstrated lower toxicity while significantly inhibiting P-glycoprotein (P-gp), a key player in drug resistance mechanisms in cancer therapy .

| Compound | Cell Line Tested | Cytotoxicity (IC50) | P-gp Inhibition |

|---|---|---|---|

| 5a | EPG85-257RDB | Moderate | Significant |

| 5b | EPG85-257P | Low | Strong |

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Quinoline derivatives have been reported to possess antimalarial activity against Plasmodium falciparum, with some exhibiting IC50 values significantly lower than traditional treatments like chloroquine . The mechanism often involves interference with the parasite's metabolism and replication.

The biological activity of this compound can be attributed to several mechanisms:

- P-glycoprotein Inhibition : By inhibiting P-gp, the compound enhances the intracellular concentration of chemotherapeutic agents, overcoming drug resistance .

- Antimalarial Mechanism : The compound disrupts the metabolic pathways in Plasmodium species, leading to cell death .

- Molecular Docking Studies : Computational studies suggest strong binding interactions with target proteins involved in cancer and infectious diseases, indicating its potential as a lead compound for drug development .

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives in clinical settings:

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide?

- Answer : The synthesis typically involves multi-step organic reactions. A key step is the formation of the carboxamide group via coupling agents like PyBOP or HATU in DMF, as demonstrated in analogous quinoline-carboxamide syntheses . For the quinoline core, the Pfitzinger reaction (condensation of isatin derivatives with ketones in alkaline media) is a foundational method for generating substituted quinolines, as seen in related 6-methoxyquinoline derivatives . Intermediate steps may involve functionalization of the pyridinyl moiety using nucleophilic substitution or cross-coupling reactions .

Example Protocol :

- Step 1 : Synthesize 6-methoxyquinoline-4-carboxylic acid via Pfitzinger reaction.

- Step 2 : Activate the carboxylic acid with PyBOP in DMF.

- Step 3 : Couple with 6-methylpyridin-2-amine using N-methylmorpholine (NMM) as a base .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Characterization relies on:

-

NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy at C6, pyridinyl at N).

-

Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peak).

-

HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Data Table :

Technique Expected Key Signals Reference H NMR (DMSO) δ 8.9 (s, 1H, quinoline-H2), δ 2.5 (s, 3H, CH3-pyridine) HRMS m/z 336.1452 ([M+H])

Q. What preliminary biological assays are recommended for screening this compound?

- Answer : Initial screens should focus on:

- Enzyme Inhibition : Kinase or protease assays due to the pyridinyl-quinoline scaffold’s affinity for ATP-binding pockets .

- Antimicrobial Activity : MIC assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or activity of this compound?

- Answer :

-

Reaction Design : Use quantum chemical calculations (e.g., DFT) to predict intermediates in the Pfitzinger reaction, reducing trial-and-error synthesis .

-

Docking Studies : Molecular docking (AutoDock Vina) to identify potential biological targets (e.g., tyrosine kinases) and guide SAR modifications .

Case Study : ICReDD’s workflow integrates computation and experiment to prioritize reaction conditions, achieving 30% faster optimization of quinoline derivatives .

Q. How to resolve contradictions in reported biological activity data for similar quinoline-carboxamides?

- Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).

- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives .

- Metabolic Stability : Perform microsomal stability assays to differentiate intrinsic vs. metabolism-dependent activity .

Q. What strategies improve the pharmacokinetic profile of this compound?

- Answer :

- Prodrug Design : Esterify the carboxamide to enhance oral bioavailability .

- Lipophilicity Adjustment : Introduce polar groups (e.g., morpholine) to balance logP .

- Crystallography : Co-crystallize with target proteins to guide structural optimization .

Data Contradiction Analysis

Example Issue : Conflicting cytotoxicity data in analogous compounds.

- Root Cause : Variability in cell line genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231).

- Resolution : Validate activity across isogenic cell lines and use transcriptomics to identify resistance mechanisms .

Future Research Directions

Mechanistic Studies : Elucidate off-target effects via chemoproteomics .

Green Synthesis : Develop solvent-free methods using ball milling for the Pfitzinger reaction .

Polypharmacology : Explore dual kinase/histone deacetylase inhibition using hybrid scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。